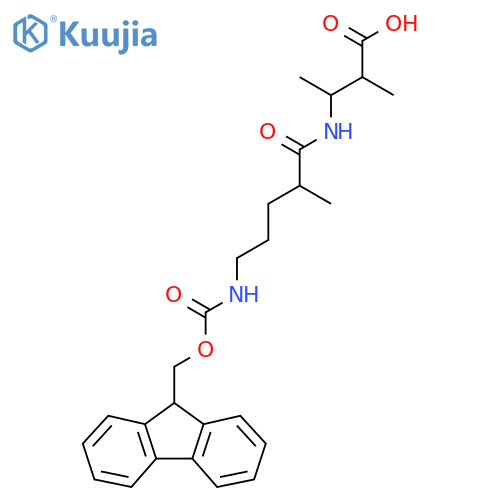Cas no 2171994-93-5 (3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid)

2171994-93-5 structure
商品名:3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid
- EN300-1504115
- 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid
- 2171994-93-5
-
- インチ: 1S/C26H32N2O5/c1-16(24(29)28-18(3)17(2)25(30)31)9-8-14-27-26(32)33-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,16-18,23H,8-9,14-15H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: LCUZGDWKLYGJNI-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCCC(C)C(NC(C)C(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 105Ų
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1504115-0.1g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |
2171994-93-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1504115-2.5g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |
2171994-93-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1504115-100mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |
2171994-93-5 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1504115-10000mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |
2171994-93-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1504115-0.05g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |
2171994-93-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1504115-1.0g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |
2171994-93-5 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1504115-5.0g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |
2171994-93-5 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1504115-0.5g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |
2171994-93-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1504115-5000mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |
2171994-93-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1504115-250mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-2-methylbutanoic acid |
2171994-93-5 | 250mg |
$3099.0 | 2023-09-27 |
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
2171994-93-5 (3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid) 関連製品
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 4770-00-7(3-cyano-4-nitroindole)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
